Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride
Description
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClN2O/c9-8(12)11-5-4-10-3-1-2-7(10)6-11/h7H,1-6H2 |
InChI Key |
JBCKTCOGHGDADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride typically involves the reaction of octahydropyrrolo[1,2-a]piperazine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form octahydropyrrolo[1,2-a]piperazine-2-carboxylic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride is a heterocyclic compound featuring a piperazine ring fused with a pyrrole moiety and a carbonyl chloride functional group at the 2-position of the piperazine ring. It is notable for its potential applications in medicinal chemistry, especially in developing pharmaceuticals.
Reactivity
The carbonyl chloride group primarily influences the reactivity of this compound, which can participate in nucleophilic substitution reactions. It can react with amines to form amides or with alcohols to yield esters. In the presence of water, the compound can undergo hydrolysis, converting the carbonyl chloride into a carboxylic acid derivative.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions.
Potential Applications
Octahydropyrrolo[1,2-a]piperazine derivatives have been investigated for their biological activities, particularly as potential pharmacological agents with properties that may be beneficial in treating various conditions. The applications of this compound are diverse:
- Ligands for Dopamine Receptor Subtypes: Octahydropyrrolo[1,2-a]pyrazine derivatives are ligands for dopamine receptor subtypes, especially the dopamine D4 receptor, and are useful in treating disorders of the dopamine system .
- Treatment of Disorders: These compounds can treat or prevent psychotic disorders such as affective psychosis, schizophrenia, and schizoaffective disorders . They are also useful for treating or preventing movement disorders such as extrapyramidal side effects from neuroleptic agents, neuroleptic malignant syndrome, tardive dyskinesia, Parkinson's disease, or Gilles De La Tourette's syndrome . Additionally, they can treat or prevent gastrointestinal disorders such as gastric acid secretion and emesis, chemical abuse, dependencies or substance abuse, vascular and cardiovascular disorders, and ocular disorders .
- Calcium Channel Blockers: Substituted octahydropyrrolo[1,2-a]pyrazine derivatives are calcium channel blockers . They can treat conditions related to pain, including acute, chronic, neuropathic, inflammatory, visceral, cancer, and osteoarthritis pain . They may also treat allodynia, fibromyalgia, sciatica, back pain, and headache pain, including migraine .
- Central Nervous System Disorders: These compounds can treat disorders of the central nervous system, including stroke, epilepsy, absence epilepsy, manic depression, bipolar disorders, depression, anxiety, schizophrenia, migraine, psychoses, neural degenerative disorders (Alzheimer's disease, AIDS-related dementia, Parkinson's disease), neuropathy caused by head injury, dementia caused by cerebrovascular disorders, and substance dependence and drug addiction withdrawal symptoms, including ethanol addiction withdrawal symptoms .
- Lower Urinary Tract Disorders: They can treat disorders of the lower urinary tract, including overactive bladder, prostatitis, prostadynia, interstitial cystitis, and benign prostatic hyperplasia; disorders caused by psychogenic stress, including bronchial asthma, unstable angina, and hypersensitive colon inflammation; cardiovascular disorders, including hypertension, atherosclerosis, heart failure, and cardiac arrhythmias; skin disorders, including pruritis and allergic dermatitis, inflammatory bowel disease; sleep disorders; cancer; diabetes; and infertility and sexual dysfunction .
Comparable Compounds
This compound shares structural similarities with several compounds within the same chemical class:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine | Bicyclic structure similar to piperazine but with a pyrazine ring | Known for its neuroprotective effects |
| Hexahydropyrrolo[1,2-a]piperidine | Similar piperidine structure but lacks carbonyl chloride | Exhibits different pharmacological profiles |
| 1-Methylpiperazine | A simpler piperazine derivative | Widely used as a building block in drug synthesis |
Mechanism of Action
The mechanism of action of Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the nature of the research .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their molecular properties, and biological activities:
Structural Modifications and Pharmacokinetic Impact
- Cyclopropane Addition : Introducing a cyclopropane ring in octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazine reduces metabolic degradation in vivo, extending half-life without compromising cIAP-1 binding (IC₅₀ < 100 nM) .
- Chiral Centers : Enantiomers like (R)- and (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride exhibit distinct pharmacological behaviors. For instance, the (S)-enantiomer is prioritized in synthetic routes due to its compatibility with proline-like conformations in target proteins .
- Functional Group Variations : Replacement of the carbonyl chloride group with dione or amide moieties shifts applications from reactive intermediates to bioactive end-products. For example, deferoxamine (a related iron-chelating compound) shares structural motifs but diverges in function .
Biological Activity
Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which have been investigated for various pharmacological effects, particularly their interactions with neurotransmitter receptors and enzymes.
Pharmacological Profile
Research indicates that octahydropyrrolo[1,2-a]piperazine derivatives serve as ligands for dopamine receptor subtypes, especially the dopamine D4 receptor. This receptor is implicated in several neurological disorders, making these compounds potential candidates for therapeutic applications in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Key Biological Activities
- Dopamine Receptor Modulation : Octahydropyrrolo[1,2-a]piperazine derivatives have been shown to selectively bind to dopamine D4 receptors, which could lead to a reduction in symptoms associated with dopamine dysregulation .
- Acetylcholinesterase Inhibition : Some studies on related piperazine derivatives indicate that they can inhibit human acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
- Antimicrobial Properties : Preliminary investigations have suggested that certain derivatives exhibit antimicrobial activity, although specific data on this compound remains limited .
Structure-Activity Relationship (SAR)
The biological activity of octahydropyrrolo[1,2-a]piperazine derivatives is influenced by their structural modifications. For example, variations at the 5-position of the piperazine ring can significantly affect both potency and solubility. Compounds with hydrophobic substituents tend to retain higher inhibitory activity against target enzymes .
| Compound | IC50 (µM) | Water Solubility (mg/mL) | Activity Type |
|---|---|---|---|
| 5-Benzyl-substituted derivative | 1.37 | 7.46 | sEH inhibitor |
| Octahydropyrrolo derivative | TBD | TBD | Dopamine D4 receptor ligand |
Case Study 1: Dopamine D4 Receptor Ligands
In a study focused on the pharmacological properties of octahydropyrrolo derivatives, researchers synthesized various analogs and evaluated their binding affinity to dopamine receptors. The findings indicated that specific substitutions led to enhanced selectivity for the D4 receptor over other subtypes, suggesting a promising avenue for developing targeted therapies for dopamine-related disorders .
Case Study 2: Acetylcholinesterase Inhibition
A virtual screening study assessed several piperazine derivatives for their ability to inhibit AChE. Among these, certain octahydropyrrolo compounds demonstrated significant binding affinities at both peripheral and catalytic sites of AChE, indicating their potential as therapeutic agents in neurodegenerative diseases .
Q & A
Q. What are the critical reaction parameters to ensure high yield and purity during the synthesis of Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride?
- Methodological Answer : Synthesis requires precise control of temperature (typically 0–25°C for acyl chloride formation), anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents. For example, the reaction of (R)-octahydropyrrolo[1,2-a]pyrazine with benzoyl chloride derivatives is conducted under inert atmospheres to prevent hydrolysis. Slow addition of reagents and post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) ensures >97% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms stereochemistry and functional groups, particularly the carbonyl and bicyclic backbone. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and N–H vibrations. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. For batch consistency, HPLC with UV detection monitors impurities (<2%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between different batches of this compound?
- Methodological Answer : Discrepancies often arise from stereochemical impurities or residual solvents. Use chiral HPLC to verify enantiomeric excess (>99%) and Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile impurities. If biological activity varies (e.g., calcium channel blocking efficacy), perform dose-response assays (IC₅₀ comparisons) and correlate with purity data. Re-crystallization or preparative HPLC can rectify batch inconsistencies .
Q. What in silico strategies can predict the binding affinity of derivatives to target proteins like calcium channels?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the bicyclic scaffold and calcium channel binding pockets (e.g., Cav2.2). Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models, trained on IC₅₀ data from analogs, prioritize substituents (e.g., fluorination at C7) for synthesis .
Q. How can researchers design synthetic routes for introducing substituents into the Octahydropyrrolo[1,2-a]piperazine scaffold while maintaining stereochemical control?
- Methodological Answer : Use orthogonal protecting groups (e.g., Boc for amines) during functionalization. For electrophilic substitutions (e.g., halogenation), employ Lewis acids like AlCl₃ in nitromethane at −20°C to minimize racemization. Asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures enantioselective alkylation. Post-modification, deprotection under mild acidic conditions (TFA/DCM) preserves stereochemistry .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under varying pH conditions be addressed?
- Methodological Answer : Stability studies (pH 1–13, 37°C) with periodic sampling (0–48 hrs) using UPLC-MS quantify degradation products. If literature reports conflict (e.g., hydrolysis rates), replicate conditions with controlled oxygen/moisture levels. Density Functional Theory (DFT) calculations (Gaussian 16) identify pH-sensitive bonds (e.g., carbonyl group), guiding formulation adjustments (lyophilization for labile derivatives) .
Advanced Applications in Drug Discovery
Q. What strategies optimize the pharmacokinetic (PK) profile of this compound derivatives?
- Methodological Answer : Introduce cyclopropane moieties (via Simmons-Smith reaction) to block metabolic hotspots identified in in vitro liver microsome assays. LogP optimization (2–4 range) enhances blood-brain barrier penetration. In vivo PK studies in rodent models measure AUC and half-life, while metabolite profiling (LC-MS/MS) identifies oxidation-prone sites for further modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
